molecular formula C12H16Br2O B1438231 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene CAS No. 1094273-06-9

4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene

Cat. No. B1438231
CAS RN: 1094273-06-9
M. Wt: 336.06 g/mol
InChI Key: KKPGDCKZGNUXSL-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene, also known as 4-Bromo-2-bromo-1-pentyloxybenzene (BBP) is a synthetic compound belonging to the class of organobromines. It is a colorless, crystalline compound with a melting point of approximately 114°C and a boiling point of approximately 202°C. BBP is soluble in water, alcohols and ethers, and is used as a reagent in organic synthesis and for the preparation of various other compounds.

Scientific Research Applications

Synthesis and Characterization

4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene serves as a key intermediate in the synthesis of various chemical compounds. For instance, it has been utilized in the preparation of N-allyl-4-piperidyl benzamide derivatives, highlighting its role in developing non-peptide CCR5 antagonists. These compounds have been characterized by techniques such as 1H NMR, 13C NMR, and MS, demonstrating their potential in medicinal chemistry research (Cheng De-ju, 2014).

Structural Analysis

The compound has also been a subject of structural analysis studies, where its derivatives were examined through X-ray structure determinations. These studies have shed light on the interactions and packing motifs within the crystal structures of bromo- and bromomethyl-substituted benzenes, aiding in the understanding of molecular interactions and design of new materials (P. Jones, P. Kuś, I. Dix, 2012).

Novel Compound Development

Further research has led to the development of novel compounds through the utilization of this compound. For example, it was involved in creating new CCR5 antagonists with potential applications in treating conditions like HIV, showcasing the importance of this compound in synthesizing bioactive molecules (H. Bi, 2014).

Fluorescence Properties

Investigations into the fluorescence properties of related compounds have also been carried out. Studies on derivatives synthesized from this compound have contributed to understanding their photoluminescence, which can be crucial for developing new materials for electronic and optical applications (Liang Zuo-qi, 2015).

properties

IUPAC Name

4-bromo-2-(bromomethyl)-1-pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Br2O/c1-2-3-4-7-15-12-6-5-11(14)8-10(12)9-13/h5-6,8H,2-4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPGDCKZGNUXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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